![molecular formula C17H21N3O3 B2844689 (1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate CAS No. 1206994-87-7](/img/structure/B2844689.png)
(1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of compounds containing adamantane moiety, like benzimidazole-5(6)-carboxamide and carbohydrazide, which have potential applications in various fields including medicinal chemistry (Soselia et al., 2020).
Broad-Spectrum Antibacterial Candidates
Compounds like E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide have been synthesized and identified as broad-spectrum antibacterial candidates. They exhibit potent antibacterial activity with minimal inhibitory concentrations, showing promise in the development of new antibiotics (Al-Wahaibi et al., 2020).
Development of Ligands
The synthesis of pyrazoles with different functionalized substituents at C3 and C5, including adamantyl groups, has been reported. These synthesized compounds are useful for developing ligands for potential applications in coordination chemistry (Grotjahn et al., 2002).
Electrochemical Synthesis
Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in the synthesis of trifluoroamantadine, was synthesized electrochemically. This process illustrates the potential for developing efficient synthetic pathways for adamantane derivatives (Monoi & Hara, 2012).
Anticancer Properties
Cyclometallated gold(III) complexes supported by pyrazine-based pincer ligands have shown promising anti-proliferative properties against human cancer cells. The synthesis of these complexes demonstrates the potential of adamantane and pyrazine derivatives in cancer research (Williams et al., 2017).
properties
IUPAC Name |
methyl 3-(pyrazine-2-carbonylamino)adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMDFHLAWISPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.